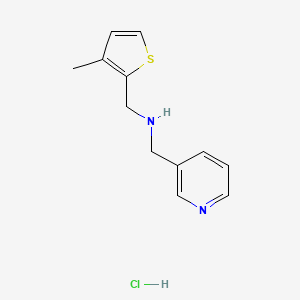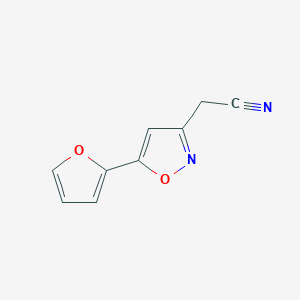![molecular formula C20H22N2O5 B2999492 2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324363-59-8](/img/structure/B2999492.png)
2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an acetylamino group, a phenyl group, and an ethoxyphenyl group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the acetylamino, phenyl, and ethoxyphenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have regions of varying polarity due to the presence of the acetylamino and ethoxyphenyl groups .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact molecular structure. The presence of the acetylamino group could make it susceptible to reactions involving nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
A significant application of 2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate is in the field of organic synthesis, particularly in the development of novel α-ketoamide derivatives. The compound has been utilized in the synthesis of a series of α-ketoamide derivatives via the ring opening of N-acylisatin. This synthesis process, facilitated by OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and the carbodiimide (DIC) approach, demonstrated clear advantages in purity and yield over traditional methods. These derivatives were obtained in excellent yield and purity, showcasing the compound's utility in facilitating efficient synthetic pathways for complex organic molecules (El‐Faham et al., 2013).
Material Science and Corrosion Inhibition
In the realm of material science, particularly in corrosion inhibition, derivatives of this compound have been explored. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxalines compounds, which are structurally related to the mentioned compound, to evaluate their potential as corrosion inhibitors for metals in acidic media. This theoretical investigation aligned well with experimental data, indicating the practical relevance of these compounds in protecting metals from corrosion through a mechanism linked to their molecular structure and electronic properties (Zarrouk et al., 2014).
Antimicrobial Activity
Another critical area of research involves the antimicrobial properties of related compounds. A series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines, which share a core structural motif with this compound, were synthesized and tested for their antimicrobial activity. These compounds exhibited profound antimicrobial activity against a panel of bacteria, indicating the potential of such molecules in developing new antibacterial agents (Sharma et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-18-10-4-15(5-11-18)12-20(25)27-13-19(24)22-17-8-6-16(7-9-17)21-14(2)23/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWADICTYGQHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)

